![molecular formula C15H14FN7O B2679582 N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-fluoroisonicotinamide CAS No. 2034391-50-7](/img/structure/B2679582.png)
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-fluoroisonicotinamide
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Description
“N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-fluoroisonicotinamide” is a chemical compound. It is related to the [1,2,4]triazolo[4,3-b]pyridazine class of compounds .
Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . Its InChI code is 1S/C9H12N6/c10-7-3-4-14(5-7)9-2-1-8-12-11-6-15(8)13-9/h1-2,6-7H,3-5,10H2 .Scientific Research Applications
Antibacterial Activity
Compounds with a similar structure, such as triazolo[4,3-a]pyrazine derivatives, have shown moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains . This suggests that our compound could potentially have similar antibacterial properties.
Anxiolytic and Antiepileptic Agents
According to a US patent, compounds with a similar structure are useful as anxiolytic or antiepileptic agents . They can also act as sedative-hypnotic and skeletal muscle relaxant agents .
Inhibition of BRD4
BRD4 is a protein that plays a key role in several biological processes, including cell growth, inflammation, and cancer progression. A compound with a similar structure has been used to inhibit BRD4 in human MCF7 cells .
Potential Energetic Material
Very thermostable energetic materials have been synthesized based on a fused-triazole . Given the structural similarity, our compound could potentially be used in the development of new energetic materials.
Inhibition of LSD1
LSD1 is a key regulator of lysine methylation, and its overexpression has been linked to the progression of certain human malignancies. A compound with a similar structure has been used to inhibit LSD1 .
Antimicrobial Agents
Triazole compounds, which are part of the structure of our compound, have been widely used in medicinal chemistry and are included in the class of antimicrobials due to their safety profile and excellent therapeutic index .
properties
IUPAC Name |
3-fluoro-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN7O/c16-12-7-17-5-3-11(12)15(24)19-10-4-6-22(8-10)14-2-1-13-20-18-9-23(13)21-14/h1-3,5,7,9-10H,4,6,8H2,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIQVWXVOGMXTHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=C(C=NC=C2)F)C3=NN4C=NN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-fluoroisonicotinamide |
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